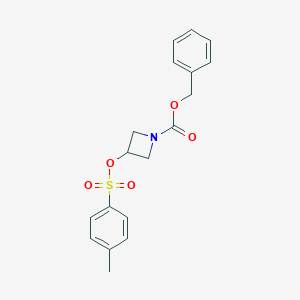
3-Tosyloxyazetidina-1-carboxilato de bencilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-tosyloxyazetidine-1-carboxylate is a chemical compound with the molecular formula C18H19NO5S and a molecular weight of 361.41 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzyl ester and a tosylate group. This compound is primarily used as a building block in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
Benzyl 3-tosyloxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 3-tosyloxyazetidine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:
Formation of Azetidine Ring: The azetidine ring can be formed by cyclization of appropriate precursors under basic conditions.
Introduction of Tosylate Group: The hydroxyl group on the azetidine ring is converted to a tosylate group using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of Benzyl 3-tosyloxyazetidine-1-carboxylate typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-tosyloxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Tosylation: Tosyl chloride (TsCl) and pyridine.
Esterification: Benzyl alcohol and a catalyst such as sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous acid or base.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines.
Reduction: Benzyl 3-hydroxyazetidine-1-carboxylate.
Hydrolysis: Benzyl 3-hydroxyazetidine-1-carboxylic acid.
Mecanismo De Acción
The mechanism of action of Benzyl 3-tosyloxyazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-azidoazetidine-1-carboxylate
- Benzyl 3-chloroazetidine-1-carboxylate
Uniqueness
Benzyl 3-tosyloxyazetidine-1-carboxylate is unique due to the presence of the tosylate group, which makes it a versatile intermediate for further chemical modifications. This compound’s reactivity and stability make it a valuable tool in synthetic organic chemistry.
Propiedades
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFVAHLDZVELFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
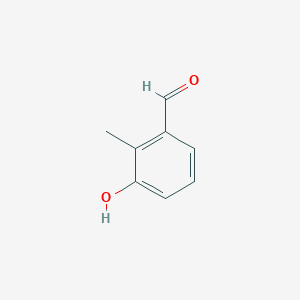
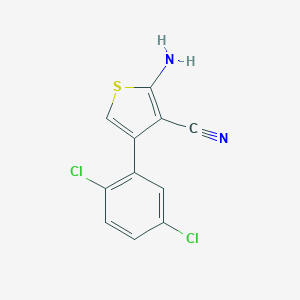
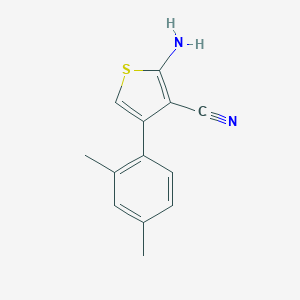

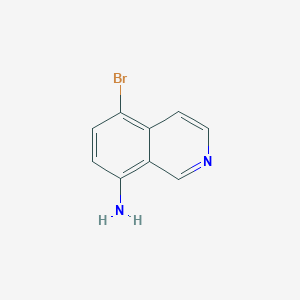
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
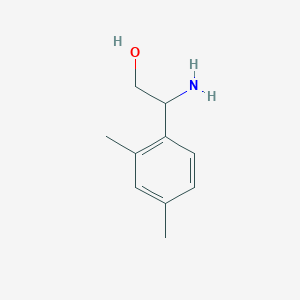
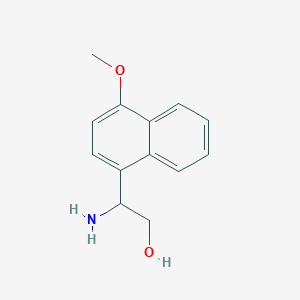
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
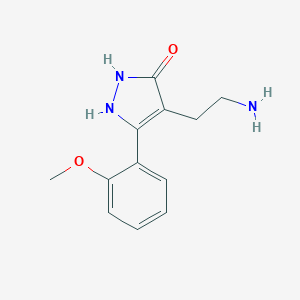
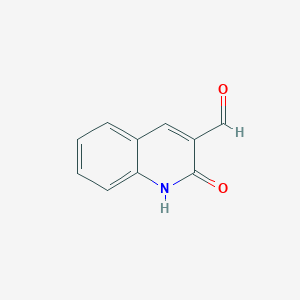
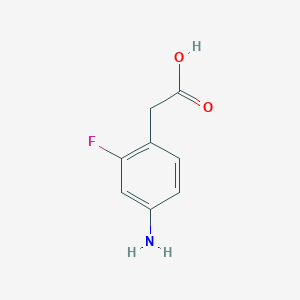
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

